Neryl arabinofuranosyl-glucoside
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Overview
Description
Neryl arabinofuranosyl-glucoside is a terpene glycoside, a class of organic compounds known for containing a carbohydrate moiety glycosidically bound to a terpene backbone This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a terpene unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neryl arabinofuranosyl-glucoside typically involves the glycosylation of neryl alcohol with arabinofuranosyl and glucosyl donors. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes, where specific strains of microorganisms are used to produce the compound. Filamentous fungi and yeast are common hosts due to their strong protein secretion abilities . The production process is optimized for high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Neryl arabinofuranosyl-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the terpene unit can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Scientific Research Applications
Neryl arabinofuranosyl-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and terpene chemistry.
Biology: It is studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of natural flavorings and fragrances due to its terpene content
Mechanism of Action
The mechanism of action of Neryl arabinofuranosyl-glucoside involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, particularly those involved in glycosidic bond cleavage and terpene metabolism. The compound’s hydroxyl groups and terpene unit play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Geranyl arabinofuranosyl-glucoside: Similar structure but with a geranyl unit instead of a neryl unit.
Linalyl arabinofuranosyl-glucoside: Contains a linalyl unit, differing in the terpene backbone.
Uniqueness
Neryl arabinofuranosyl-glucoside is unique due to its specific terpene unit and glycosidic linkage, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
84534-32-7 |
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Molecular Formula |
C21H36O10 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-20-19(27)17(25)16(24)14(31-20)10-29-21-18(26)15(23)13(9-22)30-21/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14+,15-,16+,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
AWDKYYYAAQQLEF-XRSPUIAPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)/C)C |
SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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